molecular formula C15H17ClN2O3 B2788782 (2E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide CAS No. 444554-11-4

(2E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide

Cat. No. B2788782
CAS RN: 444554-11-4
M. Wt: 308.76
InChI Key: VMFKLHREKMKRSM-UHFFFAOYSA-N
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Description

(2E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the class of compounds known as enamide derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of (2E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide is not fully understood. However, it has been suggested that it may exert its biological effects through the modulation of various signaling pathways, such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Studies have shown that (2E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide possesses a wide range of biochemical and physiological effects. It has been shown to possess potent anti-inflammatory activity, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to possess antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Advantages and Limitations for Lab Experiments

The advantages of using (2E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide in lab experiments include its potent biological activity and its relatively low toxicity. However, its limitations include its relatively complex synthesis method and its limited solubility in aqueous solutions.

Future Directions

There are numerous future directions for the scientific research of (2E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide. One potential direction is the investigation of its potential as an anticancer agent, as it has been shown to possess potent anticancer activity in vitro. Additionally, further studies may be conducted to elucidate its exact mechanism of action and to optimize its synthesis method for improved yield and purity.

Synthesis Methods

The synthesis of (2E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with propan-2-ylamine to form the corresponding Schiff base. This Schiff base is then reacted with cyanoacetic acid to yield the desired enamide derivative.

Scientific Research Applications

(2E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities.

properties

IUPAC Name

(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-4-21-13-7-10(6-12(16)14(13)19)5-11(8-17)15(20)18-9(2)3/h5-7,9,19H,4H2,1-3H3,(H,18,20)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFKLHREKMKRSM-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC(C)C)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC(C)C)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide

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